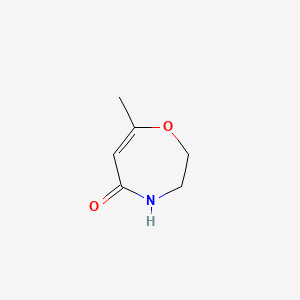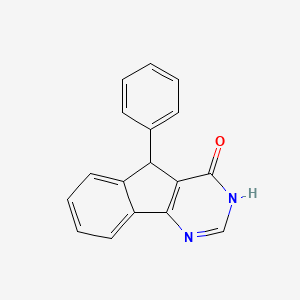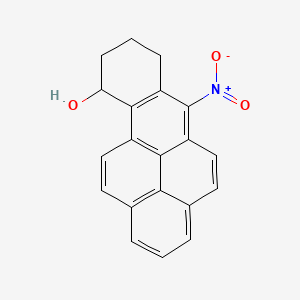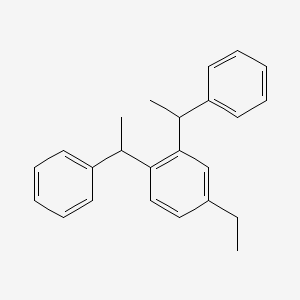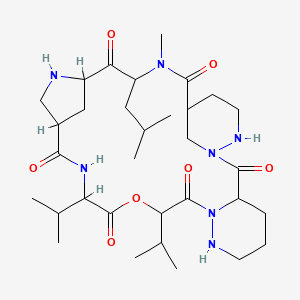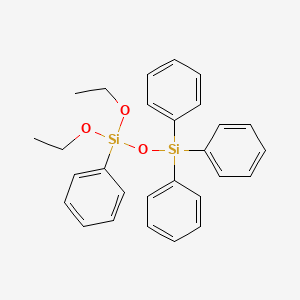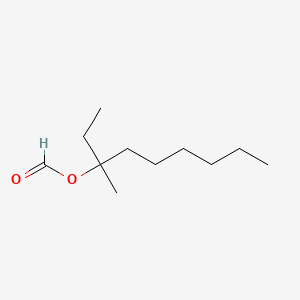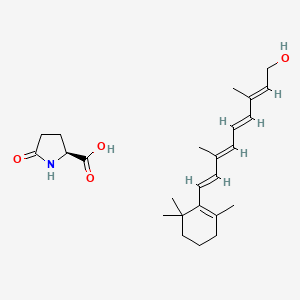
5-Oxo-L-proline, ester with retinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-L-proline, ester with retinol: is a compound that combines 5-oxo-L-proline and retinol through an ester bond. This compound is known for its unique properties derived from both 5-oxo-L-proline and retinol, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, ester with retinol typically involves the esterification of 5-oxo-L-proline with retinol. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo-L-proline, ester with retinol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester bond into an alcohol group.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-oxo-L-proline, ester with retinol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used to investigate the effects of retinoids on cell growth and differentiation .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Retinoids are known for their role in skin health, and this compound is studied for its potential use in dermatological treatments .
Industry: In the industrial sector, this compound is used in the formulation of cosmetic products. Its properties make it suitable for use in anti-aging creams and other skincare products .
Mecanismo De Acción
The mechanism of action of 5-oxo-L-proline, ester with retinol involves its interaction with cellular retinoid receptors. Retinoids, including retinol, exert their effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as ligand-inducible transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
5-Oxo-L-proline: This compound is a precursor to 5-oxo-L-proline, ester with retinol and shares some similar properties.
Retinol: As a component of the ester, retinol is a well-known retinoid with various biological activities.
Retinoic Acid: Another retinoid, retinoic acid, is similar in function but differs in its chemical structure and specific biological effects.
Uniqueness: this compound is unique due to its combined properties of 5-oxo-L-proline and retinol. This combination allows it to exhibit both the biological activities of retinoids and the chemical versatility of 5-oxo-L-proline .
Propiedades
Número CAS |
85026-82-0 |
|---|---|
Fórmula molecular |
C25H37NO4 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H30O.C5H7NO3/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;7-4-2-1-3(6-4)5(8)9/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3;3H,1-2H2,(H,6,7)(H,8,9)/b9-6+,12-11+,16-8+,17-13+;/t;3-/m.0/s1 |
Clave InChI |
HUBADVOQTWGPIY-HDTMHZHJSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



